molecular formula C11H9NO4 B3010854 (2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid CAS No. 29588-83-8

(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid

Cat. No. B3010854
CAS RN: 29588-83-8
M. Wt: 219.196
InChI Key: OZWUITKBAWTEAQ-ZCFIWIBFSA-N
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Description

(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid, also known as DIOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of isoindoline-1,3-dione, and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Structural Analysis and Crystallography

(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid has been studied for its crystal structure and molecular conformation. In one study, the compound was found to adopt a staggered conformation in its crystalline form, with significant emphasis on the hydrogen bonding interactions that contribute to its crystal packing (Wheeler, Gordineer, & Deschamps, 2004).

Applications in Epigenetic Modulation

The compound has been identified in the structural analysis of molecules similar to epigenetic modulators like RG108. This includes the investigation of its hydrogen bonding patterns and π–π stacking interactions, which are crucial for its functionality (Tilborg, Boittiaux, Norberg, Lambert, & Wouters, 2011).

Chemo-Enzymatic Synthesis Studies

Research into the chemo-enzymatic synthesis methods involving derivatives of this compound has been conducted. These studies focus on the structural and stereochemical characterization of various derivatives, along with their intrinsic degradation kinetics (Baba, Yamada, Satoh, Watanabe, & Yoshioka, 2018).

Photoremovable Protecting Groups

Studies on 1,3-dioxoindan-2-yl esters, closely related to (2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid, have explored their potential as photoremovable protecting groups. This research provides insights into their degradation mechanisms and potential applications in photochemistry (Literák, Hroudná, & Klán, 2008).

Antimicrobial Drug Synthesis

The molecular similarity of certain derivatives of (2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid to fluoroquinolone antibiotics has led to research into their potential as scaffolds for creating new antimicrobial drugs (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

Exploration in Organic Synthesis

This compound and its derivatives have been utilized in various organic synthesis processes, exploring their reactivity and potential applications in creating novel compounds with specific properties (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).

Spectroscopic and Quantum Mechanical Studies

The compound has been the subject of spectroscopic and quantum mechanical studies to understand its electronic and vibrational characteristics. Such studies are crucial for its potential applications in various fields of chemistry (Sakthivel, Alagesan, Muthu, Abraham, & Geetha, 2018).

Antifungal Peptide Research

Computational peptidology assisted by conceptual density functional theory has been used to study antifungal tripeptides involving (2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid. This research is pivotal in drug design and understanding the chemical reactivity of these peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis of Biologically Active Compounds

Research into the synthesis of novel heterocyclic compounds bearing the 1,3-dioxoisoindoline moiety, derived from (2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid, has shown potential in the development of compounds with anti-proliferative activity (Hekal, Ali, & Abu El‐Azm, 2020).

properties

IUPAC Name

(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWUITKBAWTEAQ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid

CAS RN

29588-83-8
Record name (2R)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
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